6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-4-2-7-12(13(9)14(19)20)10-5-3-6-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDIJLGKZVPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691137 | |
| Record name | 3-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261497-15-7 | |
| Record name | 3-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2-Bromo-6-Methylbenzoic Acid
The synthesis begins with esterification of 2-bromo-6-methylbenzoic acid to protect the carboxylic acid group. In a representative procedure:
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Reactants : 2-Bromo-6-methylbenzoic acid (1.0 equiv), methanol (10 vol), concentrated sulfuric acid (0.15 equiv).
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Conditions : Reflux at 85°C for 6 hours.
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Workup : Concentration under reduced pressure, dissolution in ethyl acetate, washing with NaHCO₃ and brine, drying over Na₂SO₄.
Suzuki-Miyaura Coupling with 3-Trifluoromethylphenylboronic Acid
The bromo intermediate reacts with 3-trifluoromethylphenylboronic acid under palladium catalysis:
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Catalyst System : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3.0 equiv).
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Solvent : Toluene/water (4:1).
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Conditions : 90°C for 12–18 hours under nitrogen.
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Workup : Extraction with ethyl acetate, acid washing (HCl), concentration, and recrystallization from methanol/water.
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Yield : 73–86% of methyl 2-(3-trifluoromethylphenyl)-6-methylbenzoate.
Hydrolysis to the Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using alkaline conditions:
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Reactants : Methyl ester (1.0 equiv), NaOH (2.0 equiv), water/ethanol (3:1).
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Conditions : Reflux for 4 hours.
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Workup : Acidification with HCl, extraction with ethyl acetate, drying, and concentration.
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Yield : 95–99% of 6-methyl-2-(3-trifluoromethylphenyl)benzoic acid.
Synthetic Route 2: Ullmann Coupling with Pre-Functionalized Intermediates
Preparation of Methyl 2-Iodo-6-Methylbenzoate
For substrates requiring iodination:
Ullmann Coupling with 3-Trifluoromethylphenylboronic Acid
Copper-mediated coupling avoids palladium costs:
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Catalyst : CuI (10 mol%), trans-1,2-diaminocyclohexane (20 mol%).
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Solvent : DMSO.
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Conditions : 110°C for 24 hours.
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Yield : 65–70% of methyl 2-(3-trifluoromethylphenyl)-6-methylbenzoate.
Industrial-Scale Optimization and Process Considerations
Solvent and Catalyst Recycling
Purity Control and Isomer Suppression
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Chromatographic Analysis : HPLC with C18 columns (method: 0.1% H₃PO₄/acetonitrile gradient) ensures <0.5% positional isomers.
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Recrystallization : Methanol/water mixtures (7:3) achieve >99.9% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Route | Ullmann Route |
|---|---|---|
| Catalyst Cost | High (Pd) | Low (Cu) |
| Reaction Time | 12–18 h | 24 h |
| Yield | 73–86% | 65–70% |
| Byproduct Formation | <1% | 3–5% |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid derivatives.
Reduction: Formation of trifluoromethylbenzyl alcohol derivatives.
Substitution: Formation of halogenated trifluoromethylbenzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is of significant interest in medicinal chemistry due to its potential therapeutic properties.
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups exhibit notable antimicrobial properties. For instance, this compound demonstrated effective bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 25.9 μM, equivalent to its Minimum Bactericidal Concentration (MBC) .
| Compound | MIC (μM) | MBC (μM) | Activity Type |
|---|---|---|---|
| This compound | 25.9 | 25.9 | Bactericidal |
| Control (Penicillin) | <1 | <1 | Bactericidal |
- Anti-inflammatory Properties : The compound has been reported to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses, with an IC50 value of 6.5 µM, indicating significant anti-inflammatory activity .
Drug Development
The unique chemical properties of this compound make it a valuable precursor in drug development. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.
- Prodrug Formulations : Research has focused on developing mutual prodrugs that incorporate this compound to improve solubility and bioavailability . Such formulations can lead to enhanced therapeutic outcomes.
Agrochemicals
The compound is also explored for applications in agrochemicals due to its potential as a herbicide or pesticide intermediate. The trifluoromethyl group is known to enhance biological activity against pests while potentially reducing toxicity to non-target organisms.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted benzoic acids, including this compound. The results indicated superior activity against common bacterial strains compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound effectively inhibited the NF-κB pathway, which is crucial in inflammatory diseases. This finding supports its potential use in treating conditions such as arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Findings
Substituent Effects on Lipophilicity: The trifluoromethyl group in this compound increases logP compared to non-fluorinated analogs. For example, replacing -CF₃ with -OCH₃ (as in 2-methoxy-6-CF₃-benzoic acid) reduces lipophilicity but improves aqueous solubility (1.2 mg/mL) . Fluorine substituents (e.g., 2-fluoro-6-CF₃-benzoic acid) further enhance electronegativity and acidity (pKa ~1.8), making these compounds suitable for ionizable herbicides .
Synthetic Routes :
- Suzuki-Miyaura coupling is a common method for introducing aryl groups. describes the synthesis of 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid using 3-fluorophenyl boronic acid and a palladium catalyst, yielding 90% pure product .
- In contrast, 2-methoxy-6-CF₃-benzoic acid is synthesized via nucleophilic substitution or ester hydrolysis .
Biological and Industrial Applications :
- Compounds with -CF₃ and -F substituents (e.g., 2-fluoro-6-CF₃-benzoic acid) are precursors for strobilurin fungicides like trifloxystrobin, which inhibit mitochondrial respiration in fungi .
- The methyl-phenyl analog (this compound) may serve as a building block for kinase inhibitors due to its rigid aromatic scaffold .
Biological Activity
6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structural features imparted by the trifluoromethyl group enhance its interaction with biological targets, making it a candidate for further research.
- Chemical Formula : CHFO
- Molecular Weight : 256.21 g/mol
- CAS Number : 1261497-15-7
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively bind to hydrophobic sites on proteins, which can modulate various biochemical pathways.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have been shown to exhibit potent activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 1-4 µg/mL |
| Trifluoromethyl derivatives | MRSA | 0.5-1 µg/mL |
These results indicate that the presence of the trifluoromethyl group significantly enhances antibacterial potency, likely due to increased hydrophobic interactions with bacterial membranes .
Anti-inflammatory Potential
In addition to antimicrobial properties, studies have indicated that compounds with similar structural motifs may possess anti-inflammatory effects. For example, some derivatives have been shown to modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. The effectiveness of these compounds is often linked to their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various cell models .
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of several trifluoromethyl-substituted benzoic acids, including this compound. The study utilized a series of bacterial strains and determined that compounds with hydrophobic substituents displayed enhanced activity. The study concluded that the trifluoromethyl group plays a crucial role in increasing the binding affinity and overall antimicrobial effectiveness against resistant strains .
In Vitro Cell Viability Assays
Another study assessed the cytotoxic effects of various derivatives on human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The results indicated that certain substitutions could lead to significant reductions in cell viability at low concentrations, suggesting potential applications in cancer therapeutics .
Q & A
Basic: What synthetic routes are available for 6-methyl-2-(3-trifluoromethylphenyl)benzoic acid, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step strategies, such as:
- Suzuki-Miyaura Coupling : Aryl boronic acids and halogenated benzoic acid precursors can be cross-coupled to introduce the trifluoromethylphenyl group. Reaction conditions (e.g., Pd catalysts, bases) must be optimized to avoid side reactions from steric hindrance caused by the methyl and trifluoromethyl substituents .
- Esterification-Hydrolysis : Protect the carboxylic acid group as an ester (e.g., methyl ester) during functionalization steps. Hydrolysis under acidic or basic conditions regenerates the benzoic acid moiety .
Characterization : - NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The trifluoromethyl group (CF) appears as a singlet (~-60 ppm in F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Basic: How can the solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO) or buffered solutions (pH ~7.4). Methyl and trifluoromethyl groups reduce hydrophilicity; co-solvents like ethanol (≤10% v/v) may enhance solubility without denaturing proteins .
- Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the carboxylic acid group. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the trifluoromethyl group’s electronegativity and steric effects accurately .
- QSAR Modeling : Correlate substituent effects (e.g., logP, Hammett constants) with experimental IC values from analogous benzoic acid derivatives. Validate models using leave-one-out cross-validation .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Dynamic Effects : Rotameric splitting in H NMR may arise from restricted rotation around the C–C bond linking the benzoic acid and trifluoromethylphenyl groups. Variable-temperature NMR (e.g., −40°C to 60°C) can confirm this .
- Impurity Analysis : Use LC-MS to detect trace byproducts. Compare fragmentation patterns with reference standards .
Advanced: What strategies mitigate steric hindrance during functionalization of the benzoic acid core?
Methodological Answer:
- Orthogonal Protection : Temporarily protect reactive sites (e.g., carboxylic acid as a tert-butyl ester) to direct electrophilic substitution to the desired position .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled temperatures to overcome steric barriers .
Advanced: How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. The CF group resists oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
- Isotope Labeling : Use F NMR to track metabolic pathways in real-time .
Advanced: What analytical challenges arise in quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/0.1% TFA in water) and column (C18) to separate impurities with similar polarity. Validate limits of detection (LOD < 0.1%) .
- Residual Solvent Analysis : Headspace GC-MS identifies volatile impurities (e.g., DMSO, THF) per ICH Q3C guidelines .
Advanced: How to design SAR studies for derivatives targeting enzyme inhibition?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at positions 2 and 6. Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
- Crystallography : Co-crystallize the compound with the enzyme to identify key binding interactions (e.g., hydrogen bonds with COOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
